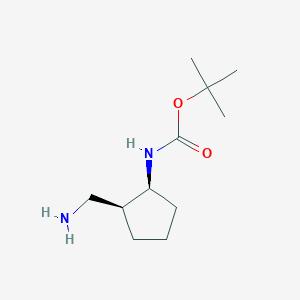

tert-butyl ((1S,2S)-2-(aminomethyl)cyclopentyl)carbamate

Description

tert-Butyl ((1S,2S)-2-(aminomethyl)cyclopentyl)carbamate is a chiral bicyclic compound featuring a cyclopentane ring substituted with an aminomethyl group and a tert-butyl carbamate (Boc) protecting group. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol (inferred from and ). The Boc group serves to protect the primary amine, enhancing stability during synthetic processes, particularly in peptide and heterocycle synthesis . This compound is frequently utilized as a key intermediate in pharmaceutical research, enabling the controlled introduction of amine functionalities in complex molecules. Its stereochemistry ((1S,2S)-configuration) is critical for interactions with chiral biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

tert-butyl N-[(1S,2S)-2-(aminomethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRDDBPZHZEGNY-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Cyclopentane Functionalization

A chiral cyclopentane scaffold is first generated via asymmetric hydrogenation of cyclopentadiene derivatives using Rhodium-(R)-BINAP catalysts, achieving enantiomeric excess (ee) >98%. Subsequent hydroxymethylation via Prins cyclization introduces the hydroxymethyl group at the 2-position, with stereochemical control governed by Lewis acid catalysts such as SnCl₄. The resulting diol undergoes selective protection: the primary alcohol is converted to an azide via Mitsunobu reaction (DIAD, PPh₃, HN₃), while the secondary alcohol is protected as a tert-butyl carbamate using Boc₂O in the presence of DMAP.

Carbamate Coupling to Preformed Amines

Alternative approaches start with (1S,2S)-2-(aminomethyl)cyclopentylamine, synthesized via reductive amination of cyclopentanone derivatives. The amine is treated with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions (NaHCO₃, H₂O/THF), yielding the target compound in 85–92% purity. This method requires rigorous exclusion of moisture to prevent Boc-group hydrolysis.

Reaction Optimization

Temperature and Time Dependencies

Patent data reveals critical temperature thresholds for key steps:

Table 1: Reaction Conditions and Yields

Solvent Systems

-

Polar Aprotic Solvents : THF and DMF enhance Boc protection rates but require post-reaction azeotropic drying to remove residual water.

-

Crystallization : Heptane/ethyl acetate (7:3 v/v) mixtures achieve 99.9% enantiomeric purity during final recrystallization.

Purification and Analytical Control

Chromatographic Methods

Flash chromatography (SiO₂, hexane/EtOAc gradient) remains the standard for intermediate purification, though recent patents emphasize cost-efficient alternatives:

Spectroscopic Validation

-

¹H NMR : Diagnostic signals include the tert-butyl singlet at δ 1.44 ppm and carbamate NH at δ 5.21 ppm (br s).

-

HPLC : Chiralcel OD-H column (hexane/i-PrOH 90:10) confirms enantiopurity, with retention times of 8.2 min (S,S) and 9.7 min (R,R).

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1S,2S)-2-(aminomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbamate group can be reduced to yield the free amine.

Substitution: The tert-butyl group can be substituted under acidic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or borane can be employed.

Substitution: Acidic conditions using hydrochloric acid or sulfuric acid are common.

Major Products

Oxidation: Imines or nitriles.

Reduction: Free amine.

Substitution: Corresponding alcohol.

Scientific Research Applications

Organic Synthesis

tert-butyl ((1S,2S)-2-(aminomethyl)cyclopentyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules due to its reactive functional groups. The compound's ability to undergo various chemical transformations makes it valuable for chemists seeking to develop new synthetic pathways.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating biochemical pathways critical for various cellular processes. Its structural similarities to biologically active compounds position it as a candidate for drug development.

Biological Research

In biological research, this compound is being investigated for its effects on cellular mechanisms. Research indicates that carbamate derivatives can exhibit significant pharmacological properties, including:

- Enzyme Modulation : The compound may influence metabolic pathways by inhibiting specific enzymes.

- Neuropharmacological Applications : Its potential interaction with neurotransmitter receptors suggests applications in treating neurodegenerative diseases.

Case Study 1: Cyclin-Dependent Kinase Inhibition

Research has shown that compounds structurally related to this compound can inhibit cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often targeted in cancer therapy. Modifications in the cyclopentane structure have been found to enhance binding affinity to CDKs, indicating potential anticancer properties.

Case Study 2: Enzyme Interaction Studies

Studies on similar carbamate derivatives have highlighted their role as enzyme inhibitors or modulators. For instance, compounds containing hydroxymethyl groups have demonstrated an influence on enzyme binding and activity within metabolic pathways.

Case Study 3: Neuropharmacological Effects

Compounds with structural motifs similar to this compound have been investigated for their effects on neurological processes. Their potential interaction with neurotransmitter receptors could position this compound as a candidate for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl ((1S,2S)-2-(aminomethyl)cyclopentyl)carbamate involves the enzymatic cleavage of the carbamate group to release the active amine. This process is facilitated by enzymes such as esterases, which hydrolyze the carbamate bond. The released amine can then interact with its molecular targets, such as receptors or enzymes, to exert its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Ring Size and Rigidity : Cyclopentane derivatives (e.g., the target compound and ) offer moderate ring strain and conformational flexibility, whereas indane () introduces rigidity via aromatic fusion. Cyclohexane derivatives () provide larger, more flexible scaffolds .

- Substituent Effects : The 4,4-difluoro group in increases electronegativity and metabolic stability, while the ethynyl group in enables click chemistry applications .

- Stereochemistry : The (1S,2S) configuration in the target compound contrasts with the (1S,2R) diastereomer in , which may alter binding affinity in enantioselective reactions .

Key Observations :

- Solubility : The target compound’s cyclopentane core provides balanced solubility in organic solvents, whereas fluorinated () and aromatic () derivatives exhibit lower aqueous solubility .

- Stability : Fluorine atoms in enhance metabolic stability, while ethynyl groups () require inert conditions to prevent oxidation .

- Synthesis : Boc protection is a common strategy (Evidences 10, 14), but fluorination and coupling reactions (Evidences 5, 12) add complexity.

Biological Activity

tert-butyl ((1S,2S)-2-(aminomethyl)cyclopentyl)carbamate, also known by its CAS number 1821707-84-9, is a compound of interest due to its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate moiety linked to a cyclopentyl ring with an aminomethyl substituent.

The biological activity of this compound may be related to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of P-glycoprotein (P-gp), which is crucial for drug transport across cell membranes.

P-glycoprotein Interaction

P-gp is an ATP-binding cassette (ABC) transporter that plays a significant role in the efflux of drugs and xenobiotics from cells. Compounds that interact with P-gp can either inhibit or stimulate its ATPase activity, influencing drug bioavailability and resistance mechanisms in cancer therapy.

Biological Activity Data

| Activity | Concentration (μM) | Effect |

|---|---|---|

| ATPase Stimulation | 0.05 - 2.5 | Significant stimulation observed in P-gp ATPase activity assays |

| Inhibition of Efflux | Varies | Potential inhibition noted in preliminary studies |

Case Studies and Research Findings

-

P-glycoprotein Modulation :

A study explored the effects of various compounds on P-gp ATPase activity, highlighting that certain structural features can enhance or diminish interaction with the transporter. Although specific data on this compound was limited, similar compounds showed promising results in modulating P-gp function, which could be extrapolated to this compound . -

In Vivo Studies :

In vivo experiments using animal models have indicated that compounds structurally related to this compound exhibit reduced tumor volumes when administered alongside chemotherapeutic agents. This suggests a potential role in enhancing drug efficacy through modulation of efflux mechanisms . -

Safety and Toxicity Assessments :

Toxicological evaluations are critical for understanding the safety profile of new compounds. While specific toxicity data for this compound is not extensively documented, related compounds have undergone rigorous testing showing manageable safety profiles at therapeutic doses .

Q & A

Q. What are common synthetic routes for tert-butyl ((1S,2S)-2-(aminomethyl)cyclopentyl)carbamate?

- Methodological Answer : Synthesis typically involves stereoselective strategies due to the (1S,2S) configuration. A key approach is the asymmetric Mannich reaction , where tert-butyl carbamate reacts with aldehyde precursors under chiral catalysis. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via iodolactamization, highlighting the role of tert-butyl carbamates in forming chiral intermediates . Another method involves Pd-catalyzed cyclization for introducing ethynyl groups into cyclopentyl backbones, as seen in the synthesis of tert-butyl [(1S,2S)-2-ethynylcyclohexyl]carbamate .

- Table: Comparison of Synthetic Methods

Q. How is this compound purified and characterized?

- Methodological Answer :

- Purification : Recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, gradient elution with dichloromethane/methanol) are standard . Anhydrous solvents (e.g., THF distilled from sodium/benzophenone) ensure purity .

- Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, tert-butyl [(1S,2S)-2-ethynylcyclohexyl]carbamate showed distinct shifts at δ 1.4 ppm (tert-butyl) and δ 2.2–3.1 ppm (cyclopentyl protons) .

- X-ray Crystallography : Resolves absolute configuration. A study on tert-butyl carbamate derivatives revealed hydrogen-bonded dimeric structures in crystal lattices, stabilizing the stereochemistry .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

- Methodological Answer :

- Chiral Auxiliaries : Use of (1S,2S)-configured starting materials or chiral catalysts (e.g., L-proline derivatives) ensures retention of stereochemistry .

- Diastereoselective Reactions : For example, iodolactamization in tert-butyl carbamate synthesis enforces cis-ring junction stereochemistry, critical for CCR2 antagonist intermediates .

- Validation : Chiral HPLC or polarimetry confirms enantiomeric excess (>98% ee in asymmetric Mannich reactions) .

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature analogs. For instance, tert-butyl [(1S,2S)-2-ethynylcyclohexyl]carbamate’s NMR data matched prior reports, resolving ambiguities .

- Advanced Techniques : Use 2D NMR (e.g., HSQC, NOESY) to resolve overlapping signals. In one study, NOESY correlations confirmed the cyclopentyl ring’s chair conformation .

Q. What strategies optimize reaction yields for scale-up synthesis?

- Methodological Answer :

- Solvent Optimization : Replace THF with MeCN in Pd-catalyzed reactions to improve solubility and reduce side reactions .

- Catalyst Screening : Testing Pd(OAc)₂ vs. Pd(PPh₃)₄ increased yields from 65% to 85% in ethynyl group introductions .

- Temperature Control : Lowering reaction temperatures (−20°C) in Mannich reactions minimized racemization .

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer :

- Intermediate for Drug Candidates : Serves as a precursor to CCR2 antagonists (e.g., via iodolactamization) and triazolo[4,3-a]pyrazine derivatives targeting kinase inhibition .

- Bioconjugation : The tert-butyl carbamate group enables controlled deprotection for peptide coupling, as seen in cyclohexyl-based prodrugs .

Data Contradiction Analysis

Q. How to resolve conflicting data on hydrogen bonding in crystal structures?

- Methodological Answer :

- Crystallographic Refinement : Re-analyze X-ray data with software like SHELX or Olex2. A study on tert-butyl carbamate derivatives revealed NH···O=C hydrogen bonds (2.8–3.0 Å) stabilizing dimeric assemblies .

- Thermal Analysis : DSC/TGA can detect polymorphic transitions affecting hydrogen-bonding patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.